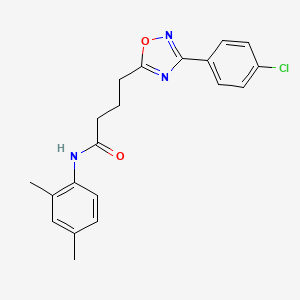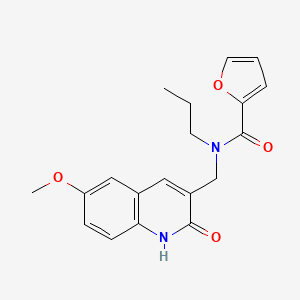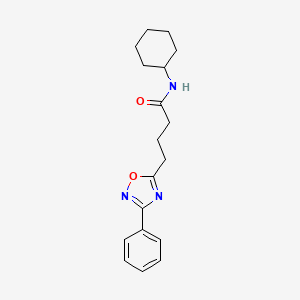
2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide, also known as Mps-PyMcAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide is not fully understood. However, it has been suggested that 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide may act by inhibiting the activity of certain enzymes or proteins involved in disease progression. For example, 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to have several biochemical and physiological effects. For example, 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in inflammation. Additionally, 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is that it is a relatively stable compound, making it easy to handle and store. Additionally, 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to have low toxicity in vitro, making it a safe compound to use in cell-based assays. However, one limitation of using 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide. One direction is to further investigate its mechanism of action, as this will provide insight into its potential therapeutic applications. Additionally, future studies could focus on optimizing the synthesis method of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide to improve its yield and purity. Furthermore, the potential use of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide as a drug delivery system could be explored, as it has been shown to have low toxicity and high stability. Finally, the use of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide in combination with other drugs could be investigated to determine its synergistic effects.
Synthesis Methods
The synthesis of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide involves the reaction of 4-pyridinemethanol with 2-(4-methylphenylsulfonamido)acetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide in high yield and purity.
Scientific Research Applications
2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide exhibits anti-inflammatory, anti-proliferative, and anti-tumor properties. Additionally, 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to have a neuroprotective effect, making it a promising candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-12-2-4-14(5-3-12)22(20,21)18-11-15(19)17-10-13-6-8-16-9-7-13/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCNBOJRUXZKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7719688.png)
![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)

![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)


![3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)




![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7719762.png)
![N-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719764.png)